molecular formula C22H21Cl2N3O3S B2915865 N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride CAS No. 1215587-07-7

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride

Cat. No.: B2915865
CAS No.: 1215587-07-7
M. Wt: 478.39
InChI Key: SVGNXPBBNHJCMX-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride is a synthetic compound that belongs to the class of benzothiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of dyes and pigments due to its chromene moiety.

Safety and Hazards

The safety and hazards of “6-chlorobenzo[d]thiazol-2-amine” include the recommendation to rinse immediately with plenty of water and seek medical advice in case of contact with eyes . It’s also classified as highly toxic .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride typically involves the following steps:

    Formation of the benzothiazole core: This is achieved by reacting 2-aminothiophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 6-chloro-1,3-benzothiazole.

    Coupling with chromene derivative: The benzothiazole derivative is then coupled with a chromene derivative, such as 3-acetyl-2H-chromen-2-one, under acidic conditions to form the desired product.

    Introduction of the dimethylamino propyl group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino propyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the chromene moiety, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group of the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.

    Pathways Involved: It interferes with the signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death.

Comparison with Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-oxo-2H-chromene-3-carboxamide
  • 6-chloro-1,3-benzothiazole-2-thione
  • 2-(6-chloro-1,3-benzothiazol-2-ylamino)-N,N-dimethylacetamide

Uniqueness: N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride is unique due to its combination of benzothiazole and chromene moieties, which confer distinct biological activities. Its ability to target multiple molecular pathways makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-oxochromene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S.ClH/c1-25(2)10-5-11-26(22-24-17-9-8-15(23)13-19(17)30-22)20(27)16-12-14-6-3-4-7-18(14)29-21(16)28;/h3-4,6-9,12-13H,5,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGNXPBBNHJCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4OC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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